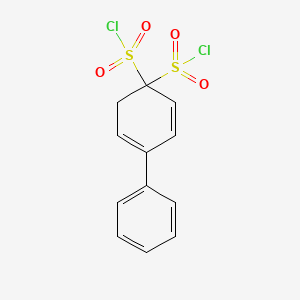
4,4-Biphenyldisulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Biphenyldisulfonyl Chloride is an organic compound with the molecular formula C12H8Cl2O4S2. It is a derivative of biphenyl, where two sulfonyl chloride groups are attached to the 4 and 4’ positions of the biphenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Biphenyldisulfonyl Chloride can be synthesized through the sulfonation of biphenyl followed by chlorination. The typical synthetic route involves the reaction of biphenyl with sulfuric acid to form biphenyl-4,4’-disulfonic acid, which is then treated with thionyl chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in powder or crystalline form .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Biphenyldisulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form biphenyl-4,4’-disulfonic acid.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Pyridine, dichloromethane, and other organic solvents.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biphenyl-4,4’-disulfonic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4,4-Biphenyldisulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Biphenyldisulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The compound’s reactivity is primarily due to the electron-withdrawing nature of the sulfonyl chloride groups, which enhances the electrophilicity of the carbon atoms to which they are attached .
Comparación Con Compuestos Similares
- Biphenyl-4,4’-disulfonic acid
- Biphenyl-4,4’-dithiol
- Biphenyl-4,4’-disulfonyl difluoride
Comparison: 4,4-Biphenyldisulfonyl Chloride is unique due to its dual sulfonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. Compared to its analogs, such as biphenyl-4,4’-disulfonic acid, it is more reactive and can participate in a broader range of chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and industrial applications .
Propiedades
Fórmula molecular |
C12H10Cl2O4S2 |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
4-phenylcyclohexa-2,4-diene-1,1-disulfonyl chloride |
InChI |
InChI=1S/C12H10Cl2O4S2/c13-19(15,16)12(20(14,17)18)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
FXXCQGSXIKJFCS-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=CC1(S(=O)(=O)Cl)S(=O)(=O)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


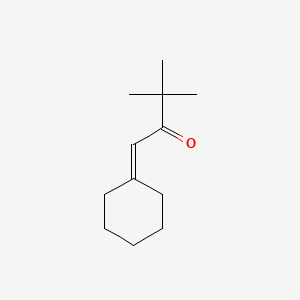


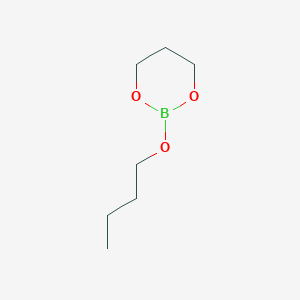
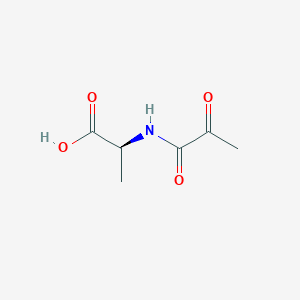
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
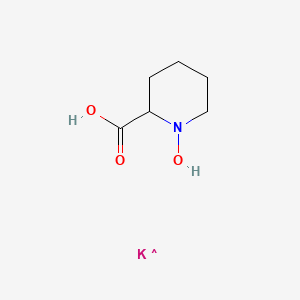
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
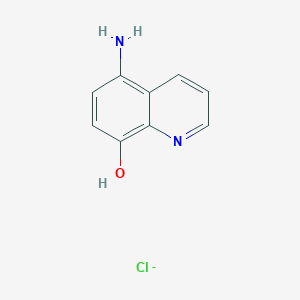

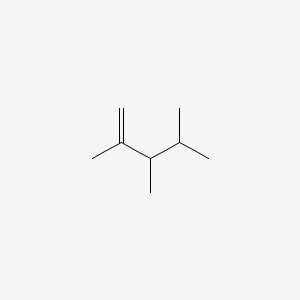

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
